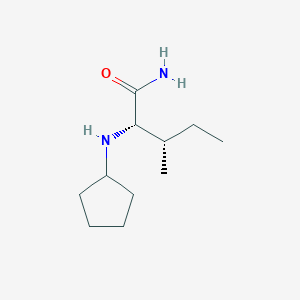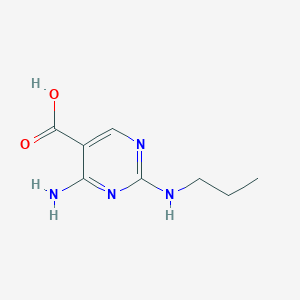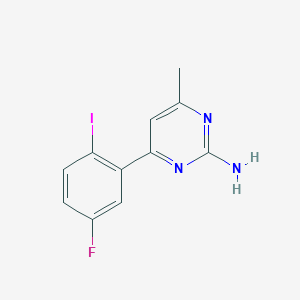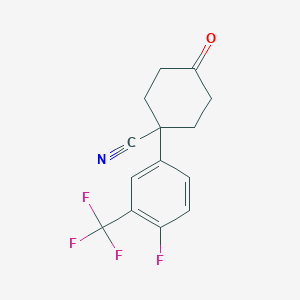
(2S,3S)-2-(cyclopentylamino)-3-methylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2-(cyclopentylamino)-3-methylpentanamide is a chiral amide compound with potential applications in various fields of chemistry and biology. Its unique structure, featuring a cyclopentylamino group and a methylpentanamide backbone, makes it an interesting subject for synthetic and mechanistic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(cyclopentylamino)-3-methylpentanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentylamine and 3-methylpentanoic acid.
Amidation Reaction: The key step involves the formation of the amide bond between the cyclopentylamine and the 3-methylpentanoic acid. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Amidation: Utilizing large-scale reactors and optimized reaction conditions to maximize yield and efficiency.
Continuous Flow Synthesis: Implementing continuous flow synthesis techniques to enhance reaction control and scalability.
Automated Purification: Employing automated purification systems to streamline the isolation and purification process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-2-(cyclopentylamino)-3-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of substituted amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Substituted amides with various functional groups.
Applications De Recherche Scientifique
(2S,3S)-2-(cyclopentylamino)-3-methylpentanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2S,3S)-2-(cyclopentylamino)-3-methylpentanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its precise mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S)-2-(cyclohexylamino)-3-methylpentanamide: Similar structure with a cyclohexyl group instead of a cyclopentyl group.
(2S,3S)-2-(cyclopropylamino)-3-methylpentanamide: Similar structure with a cyclopropyl group instead of a cyclopentyl group.
(2S,3S)-2-(cyclobutylamino)-3-methylpentanamide: Similar structure with a cyclobutyl group instead of a cyclopentyl group.
Uniqueness
The uniqueness of (2S,3S)-2-(cyclopentylamino)-3-methylpentanamide lies in its specific cyclopentylamino group, which imparts distinct steric and electronic properties compared to its analogs. These differences can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H22N2O |
|---|---|
Poids moléculaire |
198.31 g/mol |
Nom IUPAC |
(2S,3S)-2-(cyclopentylamino)-3-methylpentanamide |
InChI |
InChI=1S/C11H22N2O/c1-3-8(2)10(11(12)14)13-9-6-4-5-7-9/h8-10,13H,3-7H2,1-2H3,(H2,12,14)/t8-,10-/m0/s1 |
Clé InChI |
ZSIHYNYFPYXGQE-WPRPVWTQSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N)NC1CCCC1 |
SMILES canonique |
CCC(C)C(C(=O)N)NC1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate](/img/structure/B13102590.png)




![[(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate](/img/structure/B13102630.png)




